molecular formula C12H16BClO2 B1359217 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 870195-94-1

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1359217
CAS No.: 870195-94-1
M. Wt: 238.52 g/mol
InChI Key: CDVCBWQNFHAZRD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to a dioxaborolane ring, which is substituted with a 2-chlorophenyl group and four methyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of various complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:

    Starting Materials: 2-chlorophenylboronic acid and pinacol.

    Dehydrating Agent: Anhydrous conditions are maintained using agents like molecular sieves or anhydrous magnesium sulfate.

    Reaction Conditions: The reaction mixture is heated under reflux in an inert atmosphere (e.g., nitrogen or argon) to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:

    Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates.

    Catalysts: Catalysts like palladium or nickel may be used to enhance the reaction efficiency.

    Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

    Oxidation: The boron atom can be oxidized to form boronic acids or esters.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids/Esters: Resulting from oxidation reactions.

    Substituted Phenyl Compounds: Produced via nucleophilic substitution.

Scientific Research Applications

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used as a key reagent in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Biology: Employed in the development of bioactive molecules and probes for biological studies.

    Medicine: Facilitates the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of polymers, electronic materials, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boron atom in the dioxaborolane transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or alkenyl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)boronic Acid: Similar in structure but lacks the dioxaborolane ring.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Contains a thienyl group instead of a chlorophenyl group.

    2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Substituted with a bromine atom instead of chlorine.

Uniqueness

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a chlorophenyl group and a dioxaborolane ring, which enhances its reactivity and stability in cross-coupling reactions. This makes it a versatile and valuable reagent in organic synthesis.

Properties

IUPAC Name

2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVCBWQNFHAZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629660
Record name 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870195-94-1
Record name 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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